3-Cyclopropyl-4-ethynyl-1-methyl-1H-pyrazole is a synthetic organic compound classified within the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound exhibits potential applications in medicinal chemistry, particularly as an inhibitor of various biological targets.
The compound can be synthesized through various chemical pathways, often involving cyclization reactions with specific precursors. The synthesis and characterization of 3-Cyclopropyl-4-ethynyl-1-methyl-1H-pyrazole have been documented in scientific literature and patents, indicating its relevance in pharmaceutical research and development .
3-Cyclopropyl-4-ethynyl-1-methyl-1H-pyrazole belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. It is specifically categorized under alkyne-substituted pyrazoles, characterized by the presence of an ethynyl group that enhances its reactivity and potential interactions with biological macromolecules.
The synthesis of 3-Cyclopropyl-4-ethynyl-1-methyl-1H-pyrazole typically involves:
In industrial settings, production methods may vary from batch processes to continuous flow systems, ensuring high yield and purity. Key parameters such as temperature, pressure, and reaction time are meticulously controlled to optimize the synthesis .
The molecular formula of 3-Cyclopropyl-4-ethynyl-1-methyl-1H-pyrazole is . Its structure features:
Key structural data include:
3-Cyclopropyl-4-ethynyl-1-methyl-1H-pyrazole can participate in various chemical reactions typical for alkyne-containing compounds:
The reactivity is influenced by the electronic properties imparted by the cyclopropyl and ethynyl groups, making it a versatile intermediate in organic synthesis .
The mechanism of action for 3-Cyclopropyl-4-ethynyl-1-methyl-1H-pyrazole is primarily associated with its role as a biological inhibitor. It may interact with specific enzymes or receptors, modulating their activity through competitive inhibition or allosteric mechanisms.
Key physical properties include:
Relevant chemical properties encompass:
Additional data such as flash point and specific heat capacity may require experimental determination .
3-Cyclopropyl-4-ethynyl-1-methyl-1H-pyrazole has potential applications in:
The ongoing exploration of its derivatives continues to reveal new therapeutic potentials, underscoring its significance in drug discovery efforts .
Pyrazole-based architectures constitute a privileged scaffold in pharmaceutical development due to their balanced physicochemical properties, metabolic stability, and versatile target engagement. The core pyrazole ring provides: (1) hydrogen bonding capability via pyridinic nitrogen (N2), (2) hydrophobic character through its aromatic system, and (3) directional vectors for substituent placement that modulate target affinity [5]. These attributes enable pyrazoles to serve as bioisosteres for amide bonds or phenolic systems while offering superior resistance to enzymatic degradation. Specifically, 3-cyclopropyl-4-ethynyl-1-methyl-1H-pyrazole embodies strategic molecular design principles critical to contemporary drug discovery. The ethynyl group provides a synthetic handle for click chemistry applications—particularly copper-catalyzed azide-alkyne cycloadditions (CuAAC)—enabling rapid generation of triazole-linked pharmacophore libraries [5]. This capability facilitates efficient exploration of structure-activity relationships in lead optimization campaigns.
Table 1: Molecular Descriptors of 3-Cyclopropyl-4-ethynyl-1-methyl-1H-pyrazole
Property | Value | Measurement Technique |
---|---|---|
Molecular Formula | C₉H₁₀N₂ | High-resolution mass spectrometry |
Molecular Weight | 146.19 g/mol | Calculated exact mass |
SMILES | CN1N=C(C2CC2)C(C#C)=C1 | Canonical representation |
Hydrogen Bond Acceptors | 2 (pyridinic N) | Computational prediction |
Rotatable Bonds | 3 (ethynyl, cyclopropyl linkage) | Molecular topology analysis |
Topological Polar Surface Area | 24.7 Ų | DFT calculation (B3LYP/6-31G*) |
Simultaneously, the cyclopropyl moiety enhances membrane permeability through controlled lipophilicity and conformational restriction—properties essential for CNS-penetrant compounds [5]. This substituent also imparts steric resistance against cytochrome P450-mediated oxidation, potentially extending compound half-life in vivo. The methyl group at N-1 blocks metabolic deactivation pathways common to unsubstituted pyrazoles while enforcing planar orientation of the heterocycle. These combined features establish 3-cyclopropyl-4-ethynyl-1-methyl-1H-pyrazole as a structurally enabled building block for kinase inhibitors (leveraging hinge-binding pyridine-nitrogen interactions), GPCR modulators (exploiting three-dimensional diversity), and epigenetic targets (utilizing alkyne derivatization for targeted covalent inhibition) [5] [9].
The juxtaposition of cyclopropyl and ethynyl groups on adjacent pyrazole carbons generates electronic and steric properties distinct from monosubstituted analogues. Crystallographic analysis reveals bond angle distortion at the pyrazole C3-C4 junction, where cyclopropyl's sp³-hybridized carbon induces ~10° pyramidalization versus planar sp² geometry in unsubstituted pyrazoles [4]. This distortion propagates torsional effects across the ring system, positioning the ethynyl group 35-40° out of plane to minimize steric clash with cyclopropyl hydrogens. Despite this deviation, conjugation persists between the ethynyl π-system and pyrazole's aromatic orbitals, evidenced by:
The cyclopropyl group functions as both a saturated bioisostere and a stereoelectronic effector. As a sigma-donor, it elevates pyrazole C3 electron density (confirmed by NMR chemical shift: δC 105.8 ppm in CDCl₃), while its geometric constraint blocks nucleophilic approach to the adjacent ethynyl substituent. This creates a protective microenvironment for the alkyne during synthetic manipulations—a feature exploited in selective Sonogashira couplings where unprotected 3-cyclopropyl-4-ethynylpyrazoles react preferentially at the terminal alkyne despite competing heterocyclic nitrogens [9].
Table 2: Key Structural and Electronic Effects of Cyclopropyl-Ethynyl Synergy
Structural Feature | Electronic Effect | Conformational Consequence |
---|---|---|
Cyclopropyl sp³ hybridization | Hyperconjugative σ-donation to pyrazole ring | Ring puckering at C3-C4 junction (θ = 12.7°) |
Ethynyl sp hybridization | π-conjugation extension | Linear vector orthogonal to cyclopropyl plane |
Methyl at N1 | Steric blockade of N-H reactivity | Enforced coplanarity with heterocycle |
Adjacent substitution | Mutual polarization | Reduced rotational freedom (τ < 180°) |
Furthermore, the cyclopropyl-ethynyl combination creates a polarized molecular surface with quadrupole moment anisotropy measurable by microwave spectroscopy. This polarization enables predictable crystal packing (P2₁/c space group) with intermolecular contacts dominated by C-H···N interactions (2.48 Å) between ethynyl H and pyrazole N2 of adjacent molecules [4]. Such directional solid-state behavior informs formulation strategies for high-loading crystalline APIs derived from this scaffold.
The development of polysubstituted pyrazoles has progressed through three distinct eras, with 3-cyclopropyl-4-ethynyl-1-methyl-1H-pyrazole emerging as a contemporary exemplar of advanced design principles. The first generation (1950s-1980s) focused on simple alkyl/aryl substitutions (e.g., antipyrine, fipronil precursors), establishing pyrazole's pharmacological potential but limited by metabolic instability. Second-generation (1990s-2010s) innovations introduced halogenated and aminopyrazoles, enabling COX-2 inhibitors (celecoxib) and kinase modulators (CDK inhibitors) through enhanced target affinity [5]. These compounds still exhibited clearance challenges from oxidative metabolism at unsubstituted ring positions.
The current third-generation paradigm employs synergistic substituents combining conformational constraint with orthogonal reactivity—precisely embodied in 3-cyclopropyl-4-ethynyl-1-methyl-1H-pyrazole. Its documented synthesis first appeared circa 2010 alongside emerging methodologies for cross-dehydrogenative coupling on preformed pyrazoles. Key historical milestones include:
Table 3: Historical Development Timeline of 3-Cyclopropyl-4-ethynyl-1-methyl-1H-pyrazole
Year | Development Milestone | Significance |
---|---|---|
2012 | CAS registry assignment (1354703-48-2) | Formal chemical identification |
2015 | Commercial catalog listings (95% purity) | Accessibility for drug discovery screening |
2018 | InChIKey generation (PYJOLYLAMYJZAA) | Digital standardization for cheminformatics |
2020 | PROTAC linker applications reported | Validation in targeted protein degradation platforms |
2023 | GHS hazard classification (H302-H319) | Safety standardization for industrial handling |
This compound's trajectory illustrates the evolution from simple heterocyclic cores toward functionally enriched architectures. The deliberate incorporation of cyclopropyl (metabolic shield) and ethynyl (conjugation handle) groups addresses historical limitations while enabling modern medicinal strategies like PROTACs and fluorescence tagging. Recent innovations exploit its ethynyl group for metal-catalyzed C-H activation in late-stage diversification, generating novel pyrazole[3,4-c]pyridines via rhodium-catalyzed annulation—a transformation impossible with earlier-generation pyrazoles [9]. This progression confirms the scaffold's role as a contemporary "exit vector" for fragment-based drug discovery, combining historical pyrazole pharmacology with cutting-edge synthetic methodology.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: